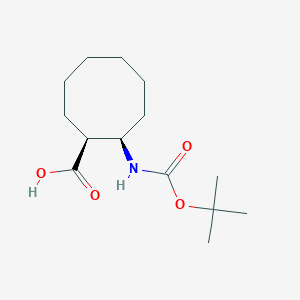
cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid is a cyclic amino acid with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol. This compound is used in pharmaceutical and chemical research due to its unique structure and properties.
Métodos De Preparación
Análisis De Reacciones Químicas
cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups on the cyclooctane ring.
Reduction: Reduction reactions can be employed to convert ketones or aldehydes to alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Aplicaciones Científicas De Investigación
cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be used to achieve the desired product.
Comparación Con Compuestos Similares
cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid can be compared with other similar compounds such as:
cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a cyclooctane ring.
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid: This compound has an additional methyl group on the cyclohexane ring.
These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications.
Propiedades
Número CAS |
1013980-15-8 |
|---|---|
Fórmula molecular |
C14H25NO4 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
XCJDZYKLPCSUNZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


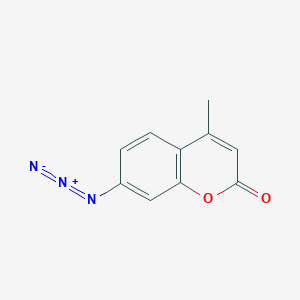
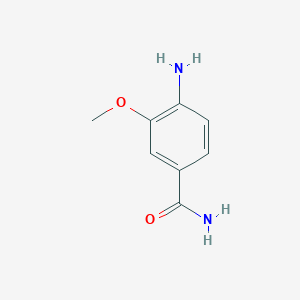
![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)



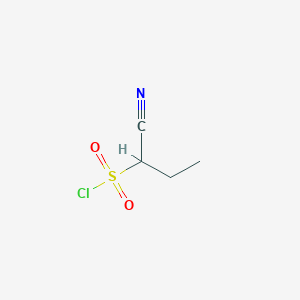
![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)

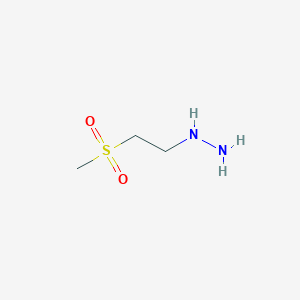

![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)
![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)
